2-(naphthalen-2-yloxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(Naphthalen-2-yloxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C12H11ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a naphthalene ring attached to an ethane sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-naphthol with ethane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yloxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(naphthalen-2-yloxy)ethane-1-sulfonic acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, chloroform, ethanol
Catalysts: Pyridine, triethylamine
Major Products
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonic Acid: Formed by hydrolysis
Scientific Research Applications
2-(Naphthalen-2-yloxy)ethane-1-sulfonyl chloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Applied in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it can modify amino acid residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-2-yloxy)ethane-1-sulfonyl fluoride
- 2-(Naphthalen-2-yloxy)ethane-1-sulfonic acid
- 2-(Naphthalen-2-yloxy)ethane-1-sulfonamide
Uniqueness
2-(Naphthalen-2-yloxy)ethane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. Compared to its fluoride and acid counterparts, the chloride derivative is more reactive and can be used in a broader range of reactions. Its ability to form stable sulfonamide and sulfonate derivatives makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
2-naphthalen-2-yloxyethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3S/c13-17(14,15)8-7-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAFYYGEJAPIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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